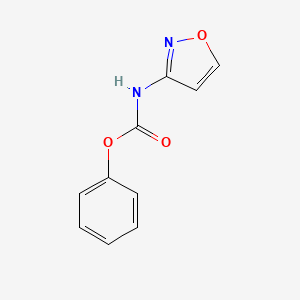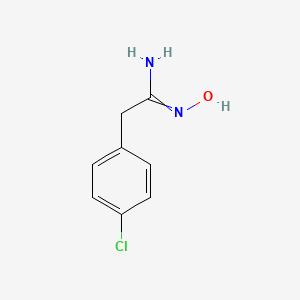
(4-Chlorophenyl)acetamidoxime
描述
(4-Chlorophenyl)acetamidoxime is an organic compound that belongs to the class of amidoximes Amidoximes are oximes in which one of the substituents is an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)acetamidoxime typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. Another method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride, followed by the addition of acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(4-Chlorophenyl)acetamidoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzonitrile or 4-chlorobenzoic acid.
Reduction: Formation of 4-chloroaniline.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(4-Chlorophenyl)acetamidoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a bioisoster of carboxylic acids.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (4-Chlorophenyl)acetamidoxime involves its ability to release nitric oxide (NO) upon oxidation. This process is catalyzed by various hemoproteins such as cytochrome P450. The release of NO can lead to various biological effects, including vasodilation and inhibition of platelet aggregation .
相似化合物的比较
Similar Compounds
- Benzamidoxime
- Acetamidoxime
- 4-Chlorobenzonitrile
Uniqueness
(4-Chlorophenyl)acetamidoxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to benzamidoxime and acetamidoxime, it has a chlorine substituent that can influence its reactivity and biological activity. Its ability to release NO upon oxidation also sets it apart from other similar compounds .
属性
CAS 编号 |
925252-84-2 |
|---|---|
分子式 |
C8H9ClN2O |
分子量 |
184.62 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChI 键 |
MLNLOCIMTRRCHX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=NO)N)Cl |
手性 SMILES |
C1=CC(=CC=C1C/C(=N\O)/N)Cl |
规范 SMILES |
C1=CC(=CC=C1CC(=NO)N)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-diphenyl-[1,3]oxazolo[4,5-f][1,3]benzoxazole](/img/structure/B7785625.png)
![benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7785630.png)
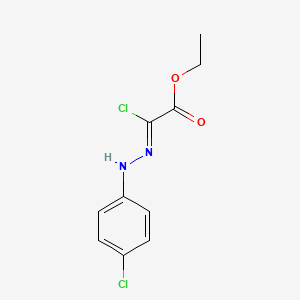
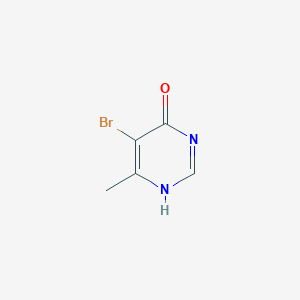
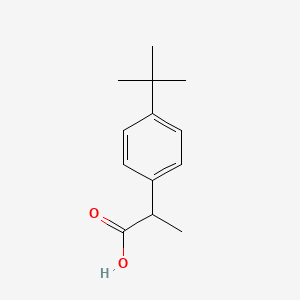
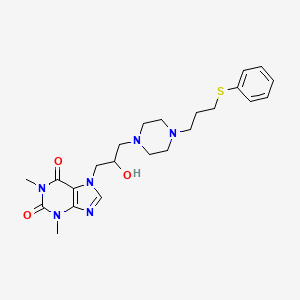

![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7785667.png)
![N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B7785669.png)

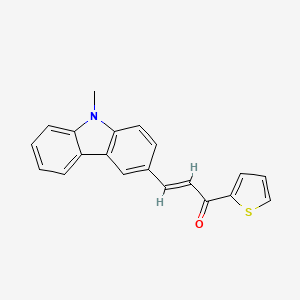
![ethyl 8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B7785702.png)
